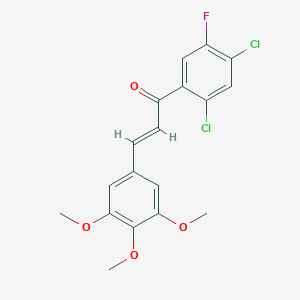
1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one, also known as EF24, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. EF24 is a curcumin analog, which means it is a derivative of curcumin, a natural compound found in turmeric. EF24 has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.
作用機序
1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one exerts its effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has also been shown to activate the Nrf2/ARE pathway, which is involved in the antioxidant response. In addition, 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been shown to inhibit the activity of various proteins, such as STAT3 and Akt, which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes.
実験室実験の利点と制限
1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has several advantages for lab experiments. It is a synthetic compound, which means it can be easily synthesized and purified. 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is also stable and can be stored for long periods of time. However, 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one also has low bioavailability, which means that it may not be effective when administered orally.
将来の方向性
There are several future directions for research on 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one. One area of research is the development of more efficient synthesis methods for 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one. Another area of research is the optimization of 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one for use in clinical trials. 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has shown promise in preclinical studies, but more research is needed to determine its safety and efficacy in humans. In addition, 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one could be further studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and diabetes.
合成法
1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2,4-dichloro-5-fluorobenzaldehyde with 3,4,5-trimethoxyphenylacetylene to form a substituted chalcone. The chalcone is then subjected to a Claisen-Schmidt condensation with acetylacetone to form 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one.
科学的研究の応用
1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
製品名 |
1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one |
|---|---|
分子式 |
C18H15Cl2FO4 |
分子量 |
385.2 g/mol |
IUPAC名 |
(E)-1-(2,4-dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H15Cl2FO4/c1-23-16-6-10(7-17(24-2)18(16)25-3)4-5-15(22)11-8-14(21)13(20)9-12(11)19/h4-9H,1-3H3/b5-4+ |
InChIキー |
FUPRFHKOAGSTLA-SNAWJCMRSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC(=C(C=C2Cl)Cl)F |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC(=C(C=C2Cl)Cl)F |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC(=C(C=C2Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Benzyl-3-[2-(4-chloro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B277645.png)
![3-[2-(4-Dimethylamino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B277652.png)

![5-[1-(4-Methylphenyl)tetrazol-5-yl]-2-pyrazin-2-yl-4-thiophen-2-ylpyrimidine](/img/structure/B277655.png)

![5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B277657.png)
![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B277658.png)
![N-[4-(3,4-dichlorophenyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277659.png)
![N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277660.png)
![N-[4-(3-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277661.png)
![N-[4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277662.png)
![N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277663.png)
![5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B277664.png)